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molecular formula C10H10ClNO B069853 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one CAS No. 160129-45-3

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Cat. No. B069853
M. Wt: 195.64 g/mol
InChI Key: AHESNFIUAHTYGS-UHFFFAOYSA-N
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Patent
US08501730B2

Procedure details

Well-dried 2-bromo-5-(2-methylbenzoylamino)toluene (3.2 g, 10.5 mM) and 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (1.8 g, 9.2 mM) are entered into a reaction vessel, and thereto are added 1,8-diazabicyclo[5.4.0]undecene-7 (DBU) (2.5 mL) and N,N-dimethylformamide (DMF) (6 mL), and the mixture is stirred at room temperature. To the solution thus obtained are added triphenyl-phosphine (221 mg) and Pd(OAC)2 (23.5 mg, 0.105 mM), and the mixture is heated under carbon monoxide at 125° C. for 3 hours. The reaction mixture is cooled till room temperature, and thereto is blown argon gas to discharge excess carbon monoxide. Thereafter, to the mixture are added ethyl acetate (150 mL) and 0.5M aqueous NaOH solution (50 mL) to divide into two phases. The organic layer is washed with diluted hydrochloric acid and then with saturated saline and dried over magnesium sulfate. After filtering off magnesium sulfate, the filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane) to give the desired 7-chloro-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (3.5 g) as pale yellowish white crystalline powder (Yield 85%, purity 99.1%, Mp 134-142° C.).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
[Compound]
Name
1,8-diazabicyclo[5.4.0]undecene-7
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
221 mg
Type
reactant
Reaction Step Three
Quantity
23.5 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:17])[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[CH3:16])=[CH:4][C:3]=1[CH3:18].[Cl:19][C:20]1[CH:21]=[CH:22][C:23]2[NH:29][CH2:28][CH2:27][CH2:26][C:25](=[O:30])[C:24]=2[CH:31]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C]=O.[OH-].[Na+].[C:55](OCC)(=[O:57])C>CC(O)=O.CC(O)=O.[Pd].CN(C)C=O>[Cl:19][C:20]1[CH:21]=[CH:22][C:23]2[N:29]([C:55](=[O:57])[C:2]3[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:17])[C:10]4[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=4[CH3:16])=[CH:4][C:3]=3[CH3:18])[CH2:28][CH2:27][CH2:26][C:25](=[O:30])[C:24]=2[CH:31]=1 |f:4.5,7.8.9,^3:50|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)NC(C1=C(C=CC=C1)C)=O)C
Name
Quantity
1.8 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(CCCN2)=O)C1
Step Two
Name
1,8-diazabicyclo[5.4.0]undecene-7
Quantity
2.5 mL
Type
reactant
Smiles
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
221 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
23.5 mg
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the solution thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated under carbon monoxide at 125° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled till room temperature
WASH
Type
WASH
Details
The organic layer is washed with diluted hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated saline and dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering off magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(CCCN2C(C2=C(C=C(C=C2)NC(C2=C(C=CC=C2)C)=O)C)=O)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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